molecular formula C19H23NO4 B600965 Labetalol Impurity A CAS No. 1391051-99-2

Labetalol Impurity A

Cat. No.: B600965
CAS No.: 1391051-99-2
M. Wt: 329.40
InChI Key: DZBUYRWVQLOXQQ-UHFFFAOYSA-N
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Description

Labetalol Impurity A, also known as 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]benzoic acid, is a chemical compound that serves as an impurity reference standard for labetalol hydrochloride. Labetalol is a medication used to treat high blood pressure by blocking alpha and beta-adrenergic receptors. Impurities like this compound are crucial for quality control and ensuring the safety and efficacy of pharmaceutical products .

Preparation Methods

The preparation of Labetalol Impurity A involves several steps:

This method is advantageous due to its controllable reaction conditions, high stability, and high purity of the final product. The process is straightforward, involving simple steps and convenient post-treatment and purification .

Chemical Reactions Analysis

Labetalol Impurity A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Labetalol Impurity A is primarily used as a reference standard in laboratory tests to ensure the quality and consistency of labetalol hydrochloride. It is used in:

Properties

IUPAC Name

2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino)ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-13(7-8-14-5-3-2-4-6-14)20-12-18(22)15-9-10-17(21)16(11-15)19(23)24/h2-6,9-11,13,18,20-22H,7-8,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBUYRWVQLOXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-99-2
Record name Labetalol acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391051992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LABETALOL ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SUJ0U4ZMR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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